molecular formula C20H23NO3 B15020639 N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15020639
M. Wt: 325.4 g/mol
InChI Key: FSPOYMAOQPVLAG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid or its derivatives to form the phenoxyacetamide intermediate.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the phenoxyacetamide intermediate under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-phenoxyacetamide: Lacks the methyl and isopropyl groups, potentially altering its chemical and biological properties.

    N-(4-acetylphenyl)-2-[5-methylphenoxy]acetamide: Lacks the isopropyl group, which might affect its solubility and reactivity.

Uniqueness

N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties such as solubility and melting point.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-13(2)18-10-5-14(3)11-19(18)24-12-20(23)21-17-8-6-16(7-9-17)15(4)22/h5-11,13H,12H2,1-4H3,(H,21,23)

InChI Key

FSPOYMAOQPVLAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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